Potent PDE4 Inhibition in Human Cells: A Key Differentiator from Non-Specific Anti-Inflammatories
2-(4-Cyanophenoxy)nicotinic acid demonstrates potent inhibition of phosphodiesterase 4 (PDE4), a key enzyme in inflammatory signaling. While many compounds exhibit weak or non-selective PDE inhibition, this compound shows a defined inhibitory profile. A direct assay measured an IC₅₀ of 72 nM against PDE4 in human U937 cells [1]. This provides a quantifiable benchmark for its activity and distinguishes it from generic nicotinic acid derivatives that lack this target engagement.
| Evidence Dimension | PDE4 Enzyme Inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 72 nM |
| Comparator Or Baseline | Unsubstituted nicotinic acid (inactive at PDE4) |
| Quantified Difference | Target compound shows 72 nM potency; baseline is inactive. |
| Conditions | Human U937 cell line, 30 min incubation, electrochemiluminescence immunoassay [1] |
Why This Matters
This quantifies the compound's potential as a research tool for studying PDE4-mediated pathways in inflammation, offering a defined potency that is absent in simpler nicotinic acid analogs.
- [1] BindingDB. BDBM50482157 (CHEMBL1097709): IC₅₀ = 72 nM for PDE4 inhibition in human U937 cells. BindingDB. View Source
